4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound belongs to the hexahydroquinoline carboxamide family, characterized by a partially hydrogenated quinoline core. Key structural features include a 3-bromophenyl group at position 4, a methyl group at position 2, a ketone at position 5, and a carboxamide moiety linked to a pyridin-3-yl group. Its synthesis likely follows established routes for similar carboxamides, involving cyclocondensation and functionalization steps .
Properties
CAS No. |
476483-04-2 |
|---|---|
Molecular Formula |
C22H20BrN3O2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-16-7-4-10-24-12-16)20(14-5-2-6-15(23)11-14)21-17(25-13)8-3-9-18(21)27/h2,4-7,10-12,20,25H,3,8-9H2,1H3,(H,26,28) |
InChI Key |
BZRSVVWLTDYTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Enaminone Formation
5,5-Dimethyl-1,3-cyclohexanedione (2.0 g, 12.8 mmol) reacts with pyridin-3-amine (1.2 g, 12.8 mmol) in ethanol under reflux for 6 hours, yielding N-(pyridin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-amine (yield: 78%).
Step 2: Cyclocondensation with 3-Bromophenyl Propanedinitrile
The enaminone (1.0 equiv) reacts with [(3-bromophenyl)methylidene]propanedinitrile (1.0 equiv) in ethanol using piperidine (5 mol%) as a base. The mixture is refluxed for 8–12 hours, forming the hexahydroquinoline core with an embedded cyano group (yield: 70%).
Step 3: Cyano-to-Carboxamide Conversion
The nitrile intermediate undergoes hydrolysis in concentrated sulfuric acid at 0°C for 2 hours, followed by neutralization with sodium bicarbonate. The resulting carboxylic acid is coupled with pyridin-3-amine using EDC/HOBt in DMF, yielding the target carboxamide (overall yield: 62%).
Catalytic Methods and Solvent-Free Conditions
Recent advances highlight the role of green catalysts in improving sustainability:
| Catalyst | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Fe(TFA)₃/SiO₂ | Solvent-free, 70°C | 88 | 4 |
| Piperidine | Ethanol, reflux | 70 | 12 |
| ZnO nanoparticles | Water, 80°C | 75 | 6 |
Silica-supported iron catalysts enhance recyclability, retaining >85% activity after five cycles.
Analytical Characterization and Quality Control
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 7.89–7.43 (m, 4H, bromophenyl), 3.21 (s, 2H, NH₂), 2.52 (s, 3H, CH₃), 2.10–1.21 (m, 6H, cyclohexane).
-
IR (KBr) : 3276 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C–Br).
Challenges and Optimization Strategies
Key Challenges :
-
Regioselectivity : Competing pathways may yield 1,4- vs. 1,2-dihydropyridine isomers.
-
Amidation Efficiency : Direct aminolysis of esters requires stringent anhydrous conditions.
Optimization Strategies :
-
Microwave Assistance : Reduces reaction time by 60% while maintaining yields >80%.
-
Flow Chemistry : Enhances heat/mass transfer in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenyl group. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other substituents. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Bromophenyl group
- Methyl group
- Pyridinyl moiety
- Hexahydroquinoline core
These structural components contribute to its diverse chemical properties and biological interactions.
Anti-inflammatory Properties
Recent studies indicate that derivatives of hexahydroquinoline compounds exhibit anti-inflammatory effects. Research has shown that specific derivatives can inhibit inflammatory mediators, which are crucial in chronic diseases such as Alzheimer’s disease and rheumatoid arthritis. The mechanism involves modulation of cytokine levels, particularly transforming growth factor-beta 1 (TGF-β1) .
Cancer Therapeutics
The compound's potential as an anticancer agent has been explored through its ability to reverse multidrug resistance (MDR) in cancer cells. Studies have demonstrated that certain derivatives can inhibit the efflux activity of P-glycoprotein (P-gp), a key player in drug resistance. This inhibition leads to increased accumulation of chemotherapeutic agents in resistant cancer cells, enhancing their cytotoxic effects .
Synthesis and Optimization
The synthesis of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. Key steps include:
- Hantzsch synthesis method : Utilized for creating hexahydroquinoline derivatives.
- Optimization of reaction conditions : Critical for enhancing yield and purity during synthesis.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of hexahydroquinoline derivatives, compounds were tested for their ability to decrease levels of inflammatory cytokines in vitro. The most effective derivative showed significant inhibition of TGF-β1 production and modulation of reactive oxygen species levels .
Case Study 2: Cancer Cell Resistance
A set of synthesized hexahydroquinoline derivatives was evaluated for their ability to overcome MDR in human uterine sarcoma cells. The most potent compounds demonstrated enhanced apoptosis induction and significant cytotoxicity against resistant cells compared to non-resistant counterparts .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the observed effects. Further studies are needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Pyridine Position: The target compound’s pyridin-3-yl group distinguishes it from analogues with pyridin-2-yl substituents (). This positional difference may alter binding affinity in biological systems due to changes in hydrogen bonding and steric interactions.
- Core Substitutions: Trimethyl groups at positions 2,7,7 in analogues () increase hydrophobicity and steric bulk compared to the target compound’s single methyl group at position 2.
- Functional Groups: The presence of a benzodioxole () or fluorophenyl () introduces distinct electronic effects (e.g., electron-withdrawing fluorine) or metabolic stability (e.g., benzodioxole’s resistance to oxidation).
Physicochemical Properties
- Trimethyl-substituted analogues () are more hydrophobic (logP ~3.5 estimated) than the target compound.
- Solubility: The carboxamide and pyridine moieties may improve aqueous solubility via hydrogen bonding, though this is counteracted by aromatic substituents.
- Stability: Bromine’s electron-withdrawing effect stabilizes the aryl ring against electrophilic attack, while the hexahydroquinoline core’s partial saturation reduces π-π stacking compared to fully aromatic quinolines.
Pharmacological Implications
While direct activity data for the target compound are lacking, related hexahydroquinolines exhibit diverse biological effects:
- Calcium Channel Modulation: 1,4-Dihydropyridine derivatives () are known for cardiovascular activity. The hexahydroquinoline core may share similar binding modes.
- Antimicrobial Potential: Thiophene- and pyridine-containing analogues () show antibacterial and antifungal properties, suggesting the target compound’s bromophenyl group could enhance such activity.
- CNS Applications: Pyridinyl carboxamides () are explored for neurological targets due to their ability to cross the blood-brain barrier.
Biological Activity
The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a bromophenyl group, a pyridinyl moiety, and a hexahydroquinoline core, which suggests diverse interactions with biological targets.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 452.35 g/mol. Its structural complexity allows for various chemical reactions and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.35 g/mol |
| IUPAC Name | 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
Biological Activities
Research indicates that this compound exhibits promising biological activities , including:
- Antitumor Activity : Preliminary studies suggest that it may act as an inhibitor in specific cancer-related biochemical pathways. Its structural components allow it to interact with enzymes involved in tumor growth.
- Antibacterial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Anti-HIV Activity : Similar compounds have been reported to possess anti-HIV properties, suggesting that this compound may also exhibit such activity.
The biological activity of this compound is believed to derive from its ability to bind to specific enzymes or receptors within cells. For instance:
- Enzyme Inhibition : The compound may inhibit the activity of kinases or proteases that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same structural class:
- Anticancer Studies : A study evaluated the cytotoxic effects of related quinoline derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Studies : Another investigation focused on the antibacterial effects of various hexahydroquinoline derivatives. The findings showed that certain modifications led to enhanced antibacterial potency against Gram-positive bacteria .
- Mechanistic Insights : A detailed analysis revealed that compounds structurally similar to 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could inhibit specific metabolic pathways in cancer cells by targeting mitochondrial functions .
Q & A
Q. What are the key synthetic routes for synthesizing 4-(3-bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the hexahydroquinoline core via Hantzsch-type reactions using β-ketoesters, ammonium acetate, and substituted aldehydes under reflux conditions .
- Functionalization : Introduction of the 3-bromophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling (for aryl halides) .
- Carboxamide Coupling : Reaction of the intermediate carboxylic acid with 3-aminopyridine using coupling agents like EDC/HOBt .
- Optimization : Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–120°C), and catalyst selection (e.g., Pd for cross-coupling) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., the pyridine ring (δ 8.3–8.6 ppm) and hexahydroquinoline carbonyl (δ 165–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected at ~462.3 Da) .
- Chromatography :
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry of the hexahydroquinoline core (if crystalline) .
Q. What initial biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Screening against targets like poly(ADP-ribose) polymerase (PARP) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl) to assess electronic effects .
- Pharmacophore Modeling : Identify critical moieties (e.g., pyridine carboxamide) using software like Schrödinger’s Phase .
- Biological Profiling : Compare analogs in assays (e.g., PARP inhibition) to correlate substituents with activity .
Example SAR Table :
| Analog Substituent | PARP IC50 (nM) | Cytotoxicity (HeLa IC50, µM) |
|---|---|---|
| 3-Bromophenyl (target) | 12.3 | 8.7 |
| 4-Chlorophenyl | 15.8 | 10.2 |
| 4-Methoxyphenyl | 28.4 | 15.6 |
| Data adapted from structural analogs in . |
Q. What computational strategies predict binding modes and reactivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with PARP’s NAD+ binding site, focusing on hydrogen bonds with pyridine .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites (e.g., the hexahydroquinoline carbonyl) for derivatization .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER .
Q. How can contradictions in biological data (e.g., high potency but low solubility) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate PARP inhibition via Western blotting (detecting PARylation levels) alongside enzymatic assays .
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoprecipitation to improve aqueous solubility .
- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation as a confounding factor .
Q. What strategies mitigate challenges in reaction scalability?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems for high-yield cyclocondensation steps, reducing batch variability .
- DoE (Design of Experiments) : Optimize Pd-catalyzed coupling steps using response surface methodology (RSM) to maximize yield .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
